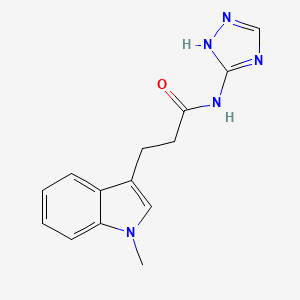![molecular formula C27H25NO5 B14933515 (2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14933515.png)
(2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one: is a complex organic compound characterized by its unique benzofuran structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the hydroxy, methoxybenzylidene, and phenylmorpholinylmethyl groups. Common reagents used in these steps include aldehydes, ketones, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and substituted benzofurans.
科学的研究の応用
Chemistry: In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it valuable for pharmaceutical research.
Industry: In material science, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in the production of polymers and advanced materials are also being explored.
作用機序
The mechanism by which (2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
類似化合物との比較
- (2E)-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one
- (2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
- (2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one
Uniqueness: The presence of the phenylmorpholinylmethyl group in this compound distinguishes it from other similar compounds. This unique structural feature may contribute to its specific biological activity and chemical reactivity, making it a compound of interest for further research and development.
特性
分子式 |
C27H25NO5 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H25NO5/c1-31-20-9-7-18(8-10-20)15-24-26(30)21-11-12-23(29)22(27(21)33-24)16-28-13-14-32-25(17-28)19-5-3-2-4-6-19/h2-12,15,25,29H,13-14,16-17H2,1H3/b24-15+ |
InChIキー |
WMOXJCAFJCPDJA-BUVRLJJBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOC(C4)C5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOC(C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14933451.png)
![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B14933459.png)
![N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide](/img/structure/B14933460.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14933472.png)
![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B14933485.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14933489.png)
![N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14933495.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14933497.png)
![[4-(3-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B14933506.png)

![4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933529.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B14933536.png)
